molecular formula C5H10ClN B2831645 (2E)-penta-2,4-dien-1-amine hydrochloride CAS No. 2229672-60-8

(2E)-penta-2,4-dien-1-amine hydrochloride

Cat. No.: B2831645
CAS No.: 2229672-60-8
M. Wt: 119.59
InChI Key: UTBBGTBTAGOZHL-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-penta-2,4-dien-1-amine hydrochloride is an organic compound with a unique structure characterized by a conjugated diene system and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-penta-2,4-dien-1-amine hydrochloride typically involves the reaction of penta-2,4-dien-1-amine with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-penta-2,4-dien-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-penta-2,4-dien-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-penta-2,4-dien-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dien-1-amine: The parent compound without the hydrochloride group.

    Hexa-2,4-dien-1-amine: A similar compound with an additional carbon in the chain.

    But-2-en-1-amine: A shorter chain analog with similar reactivity.

Uniqueness

(2E)-penta-2,4-dien-1-amine hydrochloride is unique due to its specific conjugated diene system and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2E)-penta-2,4-dien-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2-4H,1,5-6H2;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBBGTBTAGOZHL-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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